molecular formula C9H13BrN2O2 B2875719 2-bromo-3-methyl-N-(5-methylisoxazol-3-yl)butanamide CAS No. 923138-55-0

2-bromo-3-methyl-N-(5-methylisoxazol-3-yl)butanamide

Cat. No. B2875719
CAS RN: 923138-55-0
M. Wt: 261.119
InChI Key: NNQQBGKWQHWOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-bromo-3-methyl-N-(5-methylisoxazol-3-yl)butanamide” is a chemical compound used for proteomics research applications . Its molecular formula is C9H13BrN2O2, and it has a molecular weight of 261.12 .


Physical And Chemical Properties Analysis

The molecular weight of “2-bromo-3-methyl-N-(5-methylisoxazol-3-yl)butanamide” is 261.12, and its molecular formula is C9H13BrN2O2 . It’s a solid at room temperature . For more specific physical and chemical properties, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or consult with the supplier.

Scientific Research Applications

Structure-Based Drug Design

The use of 2-bromo-3-methyl-N-(5-methylisoxazol-3-yl)butanamide derivatives in structure-based drug design is notable, particularly in the discovery of new inhibitors targeting specific proteins such as cyclin-dependent kinase 2 (CDK2). This approach involves leveraging crystal structures of protein-inhibitor complexes to guide the design of potent and selective compounds. For instance, a compound identified through high throughput screening exhibited significant activity, leading to the development of highly potent CDK2 inhibitors. This showcases the potential of such derivatives in medicinal chemistry and drug development processes (Vulpetti et al., 2006).

Bromination Reagents and Green Chemistry

2-bromo-3-methyl-N-(5-methylisoxazol-3-yl)butanamide derivatives have been explored as efficient brominating agents in synthetic chemistry. An example is the use of 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide as a new, recyclable brominating agent that offers a safer and more environmentally friendly alternative for the selective bromination of various organic compounds. This aligns with the principles of green chemistry by providing a high-yield, low-waste, and recyclable method for introducing bromine into organic molecules (Veisi et al., 2014).

Ionic Liquids in Material Science

The role of 2-bromo-3-methyl-N-(5-methylisoxazol-3-yl)butanamide derivatives extends into the field of material science, particularly in the synthesis and application of ionic liquids. These substances have been investigated for their unique properties and applications, such as in the preparation of starch nanoparticles with potential uses in drug delivery systems. The ability to manipulate the physical and chemical properties of ionic liquids opens up new avenues for their application in various domains, including energy storage, catalysis, and materials engineering (Wang et al., 2016).

Antimicrobial Applications

Derivatives of 2-bromo-3-methyl-N-(5-methylisoxazol-3-yl)butanamide have been synthesized and tested for their antimicrobial properties. Novel compounds, such as methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles, have shown promising antibacterial and antifungal activities. The development of new antimicrobial agents is crucial in the fight against resistant microbial strains, and these derivatives represent potential candidates for further development and application in antimicrobial therapy (Lamani et al., 2009).

properties

IUPAC Name

2-bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-5(2)8(10)9(13)11-7-4-6(3)14-12-7/h4-5,8H,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQQBGKWQHWOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.